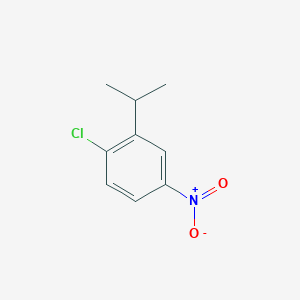

1-Chloro-4-nitro-2-(propan-2-yl)benzene

Übersicht

Beschreibung

1-Chloro-4-nitro-2-(propan-2-yl)benzene is an organic compound with the molecular formula C₉H₁₀ClNO₂. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-4-nitro-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-(propan-2-yl)benzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-4-nitro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophilic substitution.

Nucleophilic Aromatic Substitution: The presence of the nitro group can activate the aromatic ring towards nucleophilic substitution, allowing for the replacement of the chlorine atom with nucleophiles.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Reduction: 1-Chloro-4-amino-2-(propan-2-yl)benzene.

Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-nitro-2-(propan-2-yl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-chloro-4-nitro-2-(propan-2-yl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Chloro-4-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive towards electrophilic substitution.

1-Chloro-2-(propan-2-yl)benzene: Lacks the nitro group, making it more reactive towards electrophilic substitution but less reactive towards nucleophilic substitution.

4-Nitro-2-(propan-2-yl)phenol: Contains a hydroxyl group instead of a chlorine atom, altering its reactivity and solubility properties.

Uniqueness

The presence of both electron-withdrawing (nitro) and electron-donating (isopropyl) groups on the benzene ring creates a compound with versatile chemical behavior .

Biologische Aktivität

1-Chloro-4-nitro-2-(propan-2-yl)benzene, a nitroaromatic compound, has garnered attention for its biological activity, particularly concerning its toxicity and potential carcinogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and associated health risks.

This compound is characterized by the presence of both chlorine and nitro groups on a benzene ring, which significantly influences its reactivity and biological interactions. The compound has a molecular formula of C₉H₁₀ClNO₂ and is known to undergo metabolic transformations in vivo, including nitro-group reduction and conjugation with glutathione .

1. Genotoxicity and Carcinogenicity

Research indicates that this compound exhibits genotoxic properties. It has been shown to induce single-strand DNA breaks in cultured rat hepatocytes and in vivo in Swiss mice . The International Agency for Research on Cancer (IARC) classifies it as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies indicating tumorigenic potential .

Table 1: Summary of Genotoxic Effects

| Study Type | Observations | Reference |

|---|---|---|

| In vitro (Hepatocytes) | Induction of DNA breaks | |

| In vivo (Mice) | DNA damage in liver, kidney, and brain | |

| Chromosomal Aberrations | Positive results in some tests |

2. Hematological Effects

The compound is known to induce methemoglobinemia, leading to oxidative damage to red blood cells. In animal studies, it was observed that exposure resulted in increased levels of methemoglobin, which can cause cyanosis and anemia . The lowest observed adverse effect level (LOAEL) for hematological effects was determined at 3 mg/kg body weight per day .

Table 2: Hematological Findings

3. Organ-Specific Toxicity

Long-term exposure studies have indicated organ-specific toxicity, particularly affecting the liver and kidneys. In rats and mice subjected to dietary exposure over extended periods, significant pathological changes were noted, including tumor formation in the liver .

Table 3: Organ-Specific Toxicity Observations

Metabolism and Excretion

The metabolism of this compound primarily occurs via nitro-group reduction to form metabolites such as 4-chloroaniline. Studies have shown that a significant portion of the compound is excreted via urine as various metabolites, including N-acetyl-S-(4-nitrophenyl)-L-cysteine .

Table 4: Metabolite Excretion

| Metabolite | Percentage Excreted | Reference |

|---|---|---|

| N-acetyl-S-(4-nitrophenyl)-L-cysteine | 48% | |

| Other phenolic metabolites | Varies |

Case Studies

Several case studies highlight the effects of exposure to this compound:

- Accidental Poisoning : A study involving workers exposed to high levels of this compound revealed significant urinary excretion of metabolites but not the parent compound itself .

- Chronic Exposure Studies : Long-term feeding studies in rats demonstrated increased incidences of tumors with higher doses, particularly in males, suggesting a dose-response relationship .

Eigenschaften

IUPAC Name |

1-chloro-4-nitro-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIMXYAFEXEVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610348 | |

| Record name | 1-Chloro-4-nitro-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850917-80-5 | |

| Record name | 1-Chloro-4-nitro-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.